Cefoperazone Impurity A
Overview
Description
Cefoperazone Impurity A is a by-product of cefoperazone that is created during the preparation process . It is found in freeze-dried powder injections of cefoperazone and tazobactam sodium . Cefoperazone (Cfz) is a member of the third generation of parenteral cephalosporin antibiotics . It is used on a wide scale in prescribed antibiotic drugs as anti-infection, especially for Gram-negative and also against Gram-positive microorganisms .
Physical And Chemical Properties Analysis
Cefoperazone EP Impurity A is a white to off-white solid that is soluble in water and methanol . It is stable under normal storage conditions and can be stored for extended periods without significant degradation .Scientific Research Applications
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Pharmaceutical Quality Control
- Summary of Application : Cefoperazone is used on a wide scale in prescribed antibiotic drugs as anti-infection, especially for Gram-negative and also against Gram-positive microorganisms . A rapid RP-HPLC method of Cefoperazone analysis with high linearity, repeatability, sensitivity, selectivity, and inexpensive has been developed .
- Methods of Application : The chromatographic system comprises an ODS column (150 mm × 4.6 mm × 5 μm). The mobile phase was prepared by mixing KH2PO4 solution: acetonitrile (80:20) with a flow rate of 1.0 mL/min at detection wavelength 230 nm, at room temperature using injection volume 20 μL .
- Results or Outcomes : The method manifested a satisfied linearity regression R2 (0.9993) with a good repeatability range (0.34–0.92%) with LOD and LOQ; 4.04 μg/mL and 12.24 μg/mL respectively .
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Vibrational Spectroscopy
- Summary of Application : Vibrational spectroscopic techniques, FT-IR, Raman, and SERS, along with DFT calculations, were involved in investigating the normal modes of vibration and adsorption behavior of Cefoperazone .
- Methods of Application : The SERS spectra were successively obtained by using silver and gold colloidal nanoparticles as a substrate .
- Results or Outcomes : Changes observed in the SERS spectra recorded at different cefoperazone concentrations, i.e., modifications in the relative intensity of specific bands suggest the reorientation of adsorbed molecules towards the metal surface .
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Chemometric Analysis
- Summary of Application : Chemometric models have been used to analyze UV spectral data of Cefoperazone Sodium and its related impurities .
- Methods of Application : Four chemometric models depending on classical least squares (CLS) approach were used, namely, spectral residual augmented CLS (SRACLS), net analyte processing CLS (NAP-CLS), orthogonal signal correction CLS (OSC-CLS), and direct orthogonal signal correction CLS (DOSC-CLS) .
- Results or Outcomes : The models were able to quantify Cefoperazone Sodium in the presence of two related impurities with high accuracy and selectivity .
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Pharmaceutical Preparations
- Summary of Application : Cefoperazone Sodium Impurity A is a by-product of cefoperazone that is created during the preparation process. It is found in freeze-dried powder injections of cefoperazone and tazobactam sodium .
- Methods of Application : The impurity is created during the preparation process of cefoperazone .
- Results or Outcomes : The presence of this impurity is detected in pharmaceutical preparations .
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Antimicrobial Activities
- Summary of Application : Cefoperazone has been used to determine the minimum inhibitory concentration (MIC) and minimum bacteriostatic concentration (MBC) against the standard strain of Burkholderia cepacia (B. cepacia) ATCC 25416 as Gram-negative bacteria in vitro .
- Methods of Application : The conventional broth micro-dilution tube method was used to determine MIC at 250 µg/mL and MBC at 125 µg/mL of Cefoperazone .
- Results or Outcomes : The results showed that the MIC was 250 µg/mL and the MBC was 125 µg/mL of Cefoperazone against the standard strain of B. cepacia .
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Cleaning Validation
- Summary of Application : Cefoperazone has been used in cleaning validation to detect the smallest amount of traces that may be present after the cleaning process of the production machines for cephalosporins preparations .
- Methods of Application : The developed HPLC method has been successfully applied for Cefoperazone analysis for Peracef and Peractam vials in routine finished and stability studies testing laboratories .
- Results or Outcomes : The method proved its efficiency via system suitability achievement in the robustness and ruggedness conduction according to the validation guidelines .
Safety And Hazards
Future Directions
properties
IUPAC Name |
N-[(1R)-2-[[(4R,5R)-3,11-dioxo-10-oxa-6-thia-2-azatricyclo[6.3.0.02,5]undec-1(8)-en-4-yl]amino]-1-(4-hydroxyphenyl)-2-oxoethyl]-4-ethyl-2,3-dioxopiperazine-1-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N5O8S/c1-2-26-7-8-27(20(33)19(26)32)23(35)25-14(11-3-5-13(29)6-4-11)17(30)24-15-18(31)28-16-12(9-36-22(16)34)10-37-21(15)28/h3-6,14-15,21,29H,2,7-10H2,1H3,(H,24,30)(H,25,35)/t14-,15-,21-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFNBMKDSMYYHTH-VTJXTGGHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(C(=O)C1=O)C(=O)NC(C2=CC=C(C=C2)O)C(=O)NC3C4N(C3=O)C5=C(COC5=O)CS4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1CCN(C(=O)C1=O)C(=O)N[C@H](C2=CC=C(C=C2)O)C(=O)N[C@H]3[C@@H]4N(C3=O)C5=C(COC5=O)CS4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N5O8S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40747568 | |
Record name | N-[(1R)-2-{[(5aR,6R)-1,7-Dioxo-1,4,6,7-tetrahydro-3H,5aH-azeto[2,1-b]furo[3,4-d][1,3]thiazin-6-yl]amino}-1-(4-hydroxyphenyl)-2-oxoethyl]-4-ethyl-2,3-dioxopiperazine-1-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40747568 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
529.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Des-(N-methyl-5-tetrazolethiolyl)furolactone Cefoperazone | |
CAS RN |
73240-08-1 | |
Record name | Des-(N-methyl-5-tetrazolethiolyl)furolactone cefoperazone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073240081 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-[(1R)-2-{[(5aR,6R)-1,7-Dioxo-1,4,6,7-tetrahydro-3H,5aH-azeto[2,1-b]furo[3,4-d][1,3]thiazin-6-yl]amino}-1-(4-hydroxyphenyl)-2-oxoethyl]-4-ethyl-2,3-dioxopiperazine-1-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40747568 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DES-(N-METHYL-5-TETRAZOLETHIOLYL)FUROLACTONE CEFOPERAZONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FM6LU222PH | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Citations
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